![molecular formula C10H10S B14153087 {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene CAS No. 4108-56-9](/img/structure/B14153087.png)
{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a prop-2-yn-1-yl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with prop-2-yn-1-yl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfanyl group replaces the chloride atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene is used as a building block in organic synthesis
Biology and Medicine
In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and therapeutic agents. The sulfanyl group can interact with biological targets, making these compounds valuable in drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene exerts its effects involves the interaction of the sulfanyl group with molecular targets. This can include the formation of covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The benzene ring provides a stable framework that can be further functionalized to enhance the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl mercaptan: Similar structure but lacks the prop-2-yn-1-yl group.
Phenylacetylene: Contains a benzene ring and an alkyne group but lacks the sulfanyl group.
Thiophenol: Contains a benzene ring and a sulfanyl group but lacks the prop-2-yn-1-yl group.
Uniqueness
{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene is unique due to the combination of a benzene ring, a sulfanyl group, and a prop-2-yn-1-yl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
4108-56-9 |
|---|---|
Formule moléculaire |
C10H10S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
prop-2-ynylsulfanylmethylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 |
Clé InChI |
QUCSLEUZBNYXHX-UHFFFAOYSA-N |
SMILES canonique |
C#CCSCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)
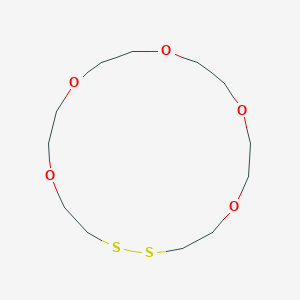
![2-{4-[(E)-(2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B14153030.png)
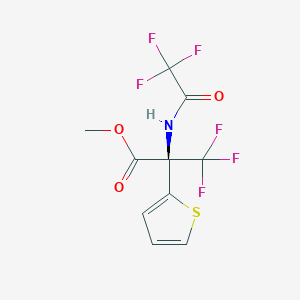
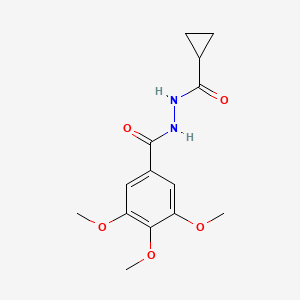
![N-benzyl-2-[(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14153044.png)
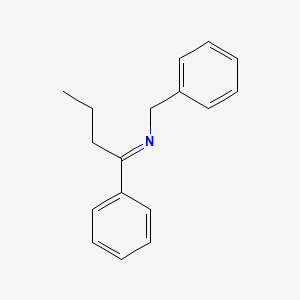
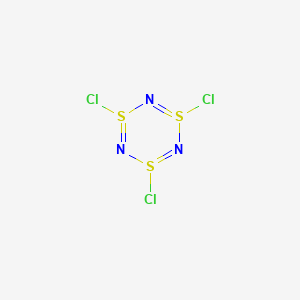
![5-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14153061.png)
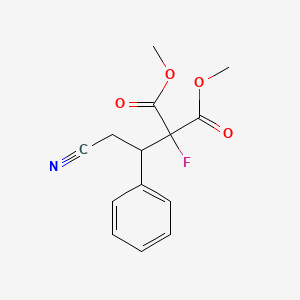
![(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B14153069.png)
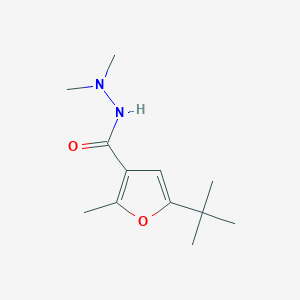
![[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B14153079.png)
![4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine](/img/structure/B14153080.png)
